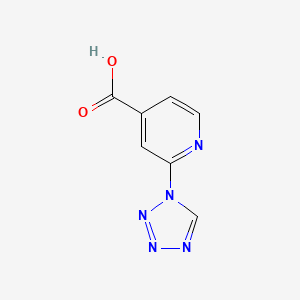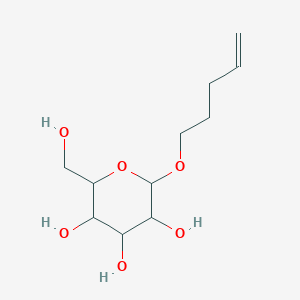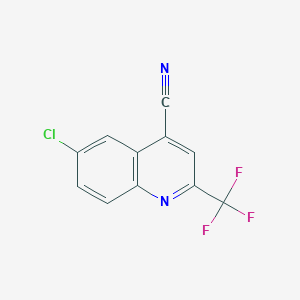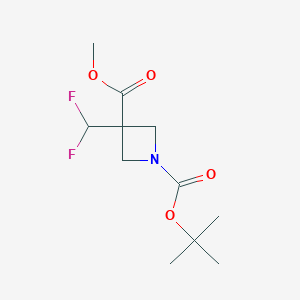
1-Tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula C11H17F2NO4 and a molecular weight of 265.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a methyl group, and a difluoromethyl group attached to an azetidine ring, which is further substituted with two carboxylate groups. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and difluoromethyl groups are introduced through various substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the azetidine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving azetidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
1-Tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate: Similar structure but lacks the difluoromethyl group.
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Contains a piperidine ring instead of an azetidine ring.
1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17F2NO4 |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-5-11(6-14,7(12)13)8(15)17-4/h7H,5-6H2,1-4H3 |
InChI Key |
OLOWPKMUPOKQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)

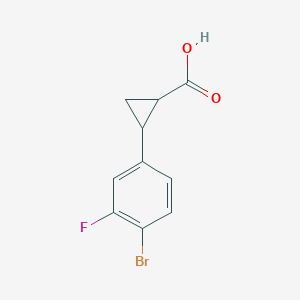
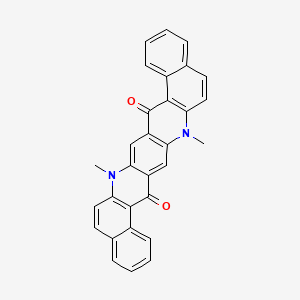
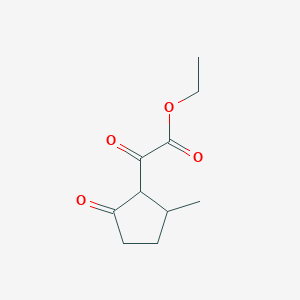
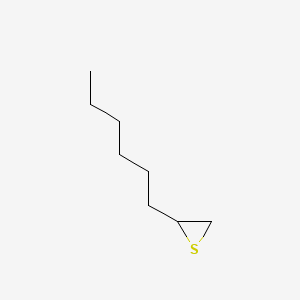
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)

![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)
